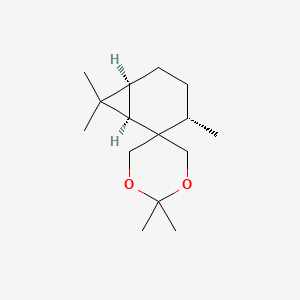
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids: 2-aminobenzoyl, alanyl, glycyl, leucyl, alanyl, and 4-nitrobenzylamide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps are as follows:
Resin Loading: The first amino acid, 4-nitrobenzylamide, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanyl, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucyl, glycyl, alanyl, and 2-aminobenzoyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-nitrobenzylamide can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The amine groups in the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Chemistry: Employed in the development of new synthetic methodologies and peptide-based materials.
Industry: Utilized in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide depends on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The 2-aminobenzoyl group may enhance the peptide’s binding affinity to certain targets, while the 4-nitrobenzylamide group could influence its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-benzylamide: Similar structure but lacks the nitro group.
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrophenylalanine: Contains a phenylalanine residue instead of benzylamide.
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzyl alcohol: Contains a benzyl alcohol group instead of benzylamide.
Uniqueness
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is unique due to the presence of both the 2-aminobenzoyl and 4-nitrobenzylamide groups
Properties
CAS No. |
100307-95-7 |
|---|---|
Molecular Formula |
C28H37N7O7 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-2-[(4-nitrophenyl)methylamino]propanoyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)34-26(38)17(3)30-14-19-9-11-20(12-10-19)35(41)42)33-24(36)15-31-25(37)18(4)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23,30H,13-15,29H2,1-4H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,18-,23-/m0/s1 |
InChI Key |
KAGLSIMCIJOPKS-BSRJHKFKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)C1=CC=CC=C1N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



